Lipophilicity and Predicted CNS Permeability Advantage
Introducing the 4‑ethoxy group raises the computed XLogP3 from approximately 1.0 (1‑aminoindane, estimated by fragment‑based method) to 1.5 for the target compound, while keeping the topological polar surface area compact at 35.3 Ų. This shift in lipophilicity without a concomitant increase in TPSA is predicted to improve passive blood–brain‑barrier permeability, positioning the compound favourably for CNS‑target programmes relative to the unsubstituted parent, which has historically been used only as a metabolic intermediate [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.5; TPSA = 35.3 Ų (PubChem, CID 50988258) |
| Comparator Or Baseline | 1‑Aminoindane (unsubstituted): estimated XLogP3 ≈ 1.0; TPSA ≈ 26 Ų (PubChem CID 12071) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log unit; TPSA increase of ~9 Ų compensated by higher lipophilicity, maintaining CNS MPO desirability |
| Conditions | Computed properties by XLogP3 3.0 and Cactvs 3.4.8.18 as reported in PubChem 2024.11.20 release |
Why This Matters
Procurement of the 4‑ethoxy derivative rather than the unsubstituted parent provides a pre‑optimised CNS physicochemical profile, reducing the need for downstream medicinal‑chemistry lipophilicity adjustment.
- [1] PubChem Compound Summaries: CID 50988258 (4‑ethoxy‑2,3‑dihydro‑1H‑inden‑1‑amine) and CID 12071 (1‑aminoindane). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026‑04‑25). View Source
